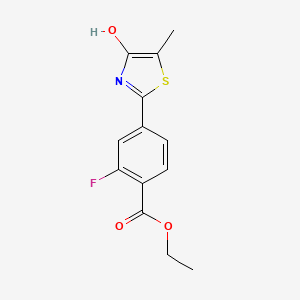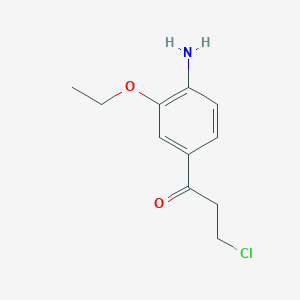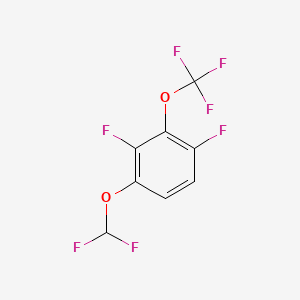
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination and methoxylation under controlled conditions. For example, the reaction of a difluorobenzene derivative with difluoromethoxy and trifluoromethoxy reagents in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence the compound’s electronic properties, making it a potent modulator of various biochemical processes. For example, it can interact with enzymes and receptors, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,2-Difluoro-4-(trifluoromethoxy)benzene
- 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene
Uniqueness
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of fluorine atoms and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H3F7O2 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |
InChI Key |
FEMDCIQHROHFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


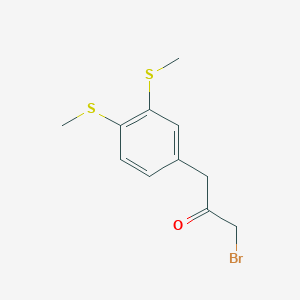
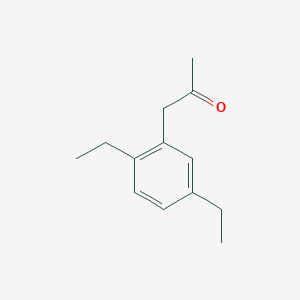
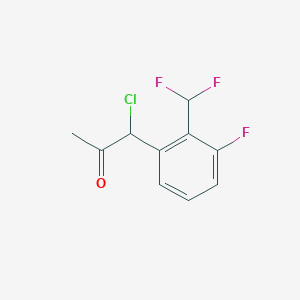
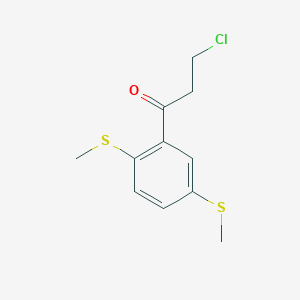
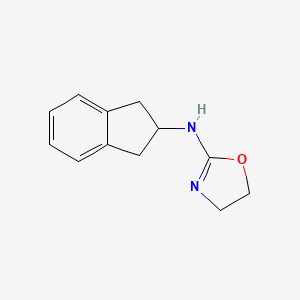
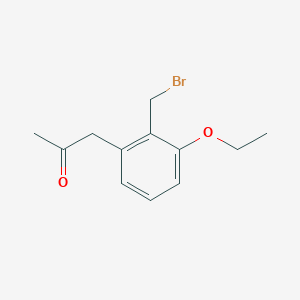
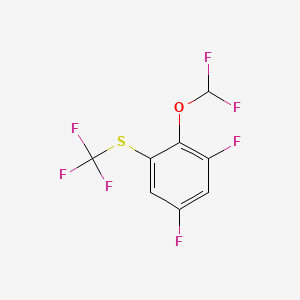
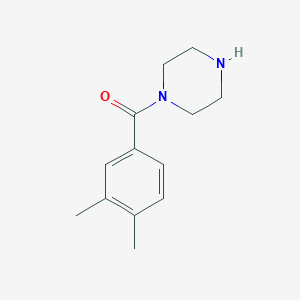
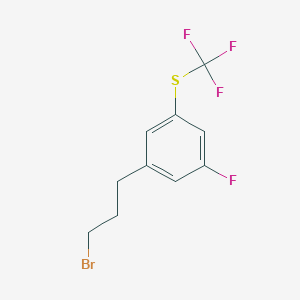
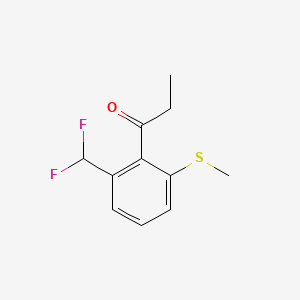
![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
![Ethyl 4-[(diphenylmethylidene)amino]benzoate](/img/structure/B14066205.png)
